molecular formula C17H20N2O2S2 B2592598 N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034518-61-9

N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2592598
CAS No.: 2034518-61-9
M. Wt: 348.48
InChI Key: JAOPKQADDBXYIV-UHFFFAOYSA-N
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Description

N1-(Thiophen-2-ylmethyl)-N2-((1-(Thiophen-3-yl)cyclopentyl)methyl)oxalamide is a bis-substituted oxalamide derivative featuring two thiophene moieties: one attached via a methylene group to the N1-position and a second thiophene fused to a cyclopentyl ring at the N2-position. The thiophene groups likely contribute to enhanced π-π stacking interactions and metabolic stability compared to phenyl or heteroaromatic substituents .

Properties

IUPAC Name

N'-[(1-thiophen-3-ylcyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c20-15(18-10-14-4-3-8-23-14)16(21)19-12-17(6-1-2-7-17)13-5-9-22-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOPKQADDBXYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the oxalamide core, the synthesis generally involves the reaction of oxalyl chloride with amines. The thiophene derivatives are then coupled with the oxalamide core through nucleophilic substitution reactions, often using catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various biological receptors, potentially modulating their activity. The oxalamide core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its dual thiophene substitution and cyclopentyl linker. Below is a comparison with structurally related oxalamides from the evidence:

Compound Name Substituents (N1/N2) Biological Activity/Application Key Data/References
N1-(Thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide Thiophen-2-ylmethyl; Cyclopentyl-thiophen-3-yl Hypothesized antiviral/kinase inhibition Structural analogy
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-Chlorophenyl; Thiazolyl-pyrrolidinyl HIV entry inhibition IC50: ~0.5 μM
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Methoxybenzyl; Pyridinylethyl Umami flavor enhancer (Savorymyx® UM33) FEMA 4233, metabolic stability
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) Methoxyphenethyl; Methoxyphenyl Synthetic intermediate Yield: 35%
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamantyl; Benzyloxy Structural studies Purity >90%

Functional Differences and Trends

  • Antiviral Activity : Compound 14 (IC50 ~0.5 μM) demonstrates potent HIV inhibition via CD4-binding site targeting, whereas the thiophene-substituted target compound lacks direct antiviral data. However, thiophene’s electron-rich nature may enhance binding to viral glycoproteins compared to thiazole or pyridine groups .
  • Metabolic Stability : S336 (a flavoring agent) shows resistance to amide hydrolysis in hepatocytes, likely due to steric protection from the methoxybenzyl group. The cyclopentyl-thiophene moiety in the target compound may similarly impede enzymatic degradation .
  • Synthetic Accessibility : Methoxyphenyl derivatives (e.g., 17 ) are synthesized in moderate yields (~35–52%) via oxalamide coupling, while adamantyl derivatives (6 ) require specialized purification (silica chromatography) to achieve >90% purity . Thiophene-containing compounds often require regioselective alkylation, which may reduce yields compared to simpler aryl groups.

Physicochemical and Spectroscopic Properties

While NMR and LC-MS data for the target compound are unavailable, analogues provide insights:

  • Thiophene vs. Phenyl Substitution : Thiophene’s lower electron density compared to phenyl may reduce deshielding in $ ^1H $ NMR (e.g., aromatic protons at δ 7.0–7.5 ppm vs. δ 7.5–8.0 ppm for nitroaromatics) .

Biological Activity

N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a novel compound characterized by its unique thiophene moieties, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H20N2O2S2
  • Molecular Weight : 348.5 g/mol
  • CAS Number : 2034518-61-9

The presence of thiophene rings in its structure is significant as these moieties are often associated with various biological activities, including anti-inflammatory and anticancer effects.

Research indicates that thiophene derivatives can interact with multiple biological targets, leading to diverse pharmacological effects. The mechanisms through which this compound exerts its activity may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as COX and LOX enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
  • Regulation of Cytokine Production : In vitro studies have demonstrated that thiophene derivatives can modulate the expression of cytokines like TNF-α and IL-6, which play a pivotal role in inflammation .
  • Cellular Signaling Pathway Modulation : Compounds with thiophene structures can influence signaling pathways such as NF-ĸB and ERK, leading to altered cellular responses to inflammatory stimuli .

Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory potential of thiophene-based compounds. For instance:

  • A study reported that thiophene derivatives could reduce inflammation markers when administered at specific doses (e.g., 20 mg/kg), showing a significant reduction in mast cell degranulation and inhibition of pro-inflammatory enzyme activity .

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer properties. Research suggests that they may induce apoptosis in cancer cells through various mechanisms, including:

  • Interaction with Apoptotic Pathways : The compound's structure allows it to engage with cellular pathways that regulate apoptosis, potentially leading to cancer cell death.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Compound NameBiological ActivityMechanism of ActionReference
Compound 4Anti-inflammatoryInhibition of COX/LOX enzymes
Compound 5Cytokine modulationRegulation of TNF-α and IL-6 expression
Compound 11AnticancerInduction of apoptosis via PPAR inhibition

Q & A

Q. What synthetic methodologies are recommended for the preparation of N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:
  • Cyclopentane Functionalization : Introduce the thiophen-3-yl group to cyclopentane via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Oxalamide Formation : React the functionalized cyclopentylmethylamine with oxalyl chloride or activated oxalate esters, followed by coupling with thiophen-2-ylmethylamine. Use bases like pyridine or DMAP to catalyze amide bond formation .
  • Purification : Employ silica gel chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate the product. Validate purity via HPLC (>95%) and LC-MS (e.g., APCI+ mode) .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), cyclopentane methylene groups (δ 1.5–2.5 ppm), and oxalamide NH signals (δ 8.0–10.5 ppm). Use DMSO-d6 or CDCl3 as solvents at elevated temperatures (50°C) to resolve rotameric splitting .
  • LC-MS : Confirm molecular weight (e.g., APCI+ m/z calculated for C18H19N2O2S2: 375.08) and monitor isotopic patterns for sulfur atoms .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% at 254 nm) .

Advanced Research Questions

Q. How can computational tools aid in predicting the compound’s binding affinity for biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., viral entry proteins or enzymes). Optimize the thiophene and cyclopentane moieties for hydrophobic pocket fitting .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with antiviral activity .

Q. What strategies resolve contradictions in NMR data arising from dynamic stereochemistry?

  • Methodological Answer :
  • Variable-Temperature NMR : Acquire spectra at 25°C and 50°C in DMSO-d6 to coalesce split signals from hindered rotation of the oxalamide bond .
  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with ethanol/hexane to separate enantiomers if asymmetric centers exist .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Refine structures using SHELXL to confirm absolute configuration .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute thiophene with fluorinated phenyl groups to reduce CYP450-mediated oxidation. Validate via microsomal stability assays (e.g., human liver microsomes) .
  • Prodrug Strategies : Introduce ester or carbamate moieties at the oxalamide NH to enhance permeability. Hydrolyze in vitro using esterases and monitor release via LC-MS .
  • Deuterium Labeling : Replace labile hydrogens (e.g., cyclopentane methylene) with deuterium to slow metabolic degradation. Confirm isotopic incorporation via high-resolution MS .

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